Melting Point Distinction from Meta-Nitrophenyl Analog
2-(2-Amino-5-nitrophenyl)-4-phenylthiazole exhibits a sharp melting point of 188–189°C , indicative of high crystallinity. In contrast, the closely related meta-nitrophenyl isomer, 2-(3-nitrophenyl)-4-phenylthiazole, is reported to have a predicted melting range of 135–145°C . This substantial difference (>40°C) reflects the impact of the amino substituent and nitro group positioning on crystal packing and intermolecular interactions.
| Evidence Dimension | Melting point (solid state) |
|---|---|
| Target Compound Data | 188–189°C |
| Comparator Or Baseline | 2-(3-Nitrophenyl)-4-phenylthiazole: predicted range 135–145°C |
| Quantified Difference | Target melts ~43–54°C higher |
| Conditions | As reported on vendor certificate of analysis / predicted by computational models |
Why This Matters
A higher, well-defined melting point ensures easier purification by recrystallization and confirms structural identity, reducing the risk of using an incorrect or impure analog in multi-step syntheses.
